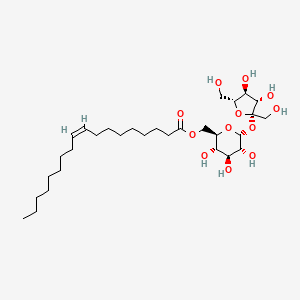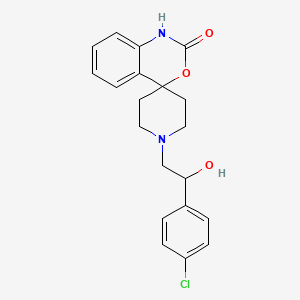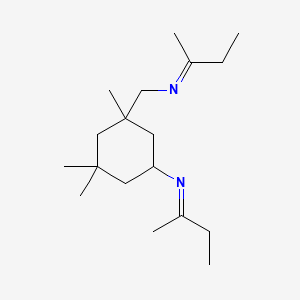
1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine is a complex organic compound. Its structure suggests it belongs to the class of cyclohexane derivatives, characterized by multiple methyl and imine groups attached to the cyclohexane ring. This compound’s unique structure may impart specific chemical and physical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine likely involves multiple steps, including the formation of the cyclohexane ring, introduction of methyl groups, and formation of imine linkages. Typical reaction conditions may include:
Cyclohexane ring formation: This could involve cyclization reactions under acidic or basic conditions.
Methyl group introduction: Alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Imine formation: Condensation reactions between amines and aldehydes or ketones under dehydrating conditions.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine may undergo various chemical reactions, including:
Oxidation: Conversion of imine groups to oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of imine groups to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the methyl groups or imine nitrogen.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
Oxidation products: Oximes, nitriles.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interaction with receptors: Modulating receptor signaling pathways.
Pathway involvement: Affecting metabolic or signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanemethylamines: Compounds with similar cyclohexane and amine structures.
Imine derivatives: Compounds with imine functional groups.
Uniqueness
1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine is unique due to its specific arrangement of methyl and imine groups, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
66230-25-9 |
|---|---|
Molekularformel |
C18H34N2 |
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
N-[[5-(butan-2-ylideneamino)-1,3,3-trimethylcyclohexyl]methyl]butan-2-imine |
InChI |
InChI=1S/C18H34N2/c1-8-14(3)19-13-18(7)11-16(20-15(4)9-2)10-17(5,6)12-18/h16H,8-13H2,1-7H3 |
InChI-Schlüssel |
SSGRRJUJHKUYOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NCC1(CC(CC(C1)(C)C)N=C(C)CC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione](/img/structure/B15189487.png)


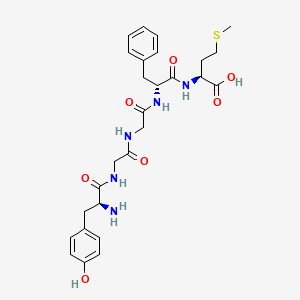
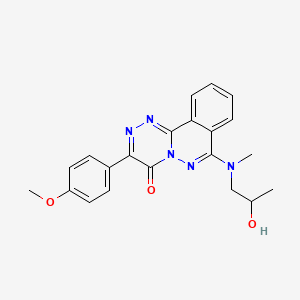
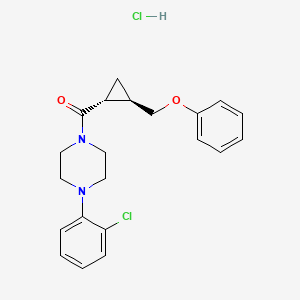
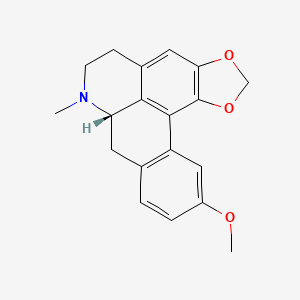




![methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B15189561.png)
